molecular formula C8H18ClNO B2980959 (1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride CAS No. 2307746-64-9

(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride

Cat. No. B2980959
CAS RN: 2307746-64-9
M. Wt: 179.69
InChI Key: PIWVZFGTSCLQLX-ZJLYAJKPSA-N
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Description

“(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2307746-64-9 . It has a molecular weight of 179.69 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride” and its Inchi Code is 1S/C8H17NO.ClH/c1-8(2)4-3-7(10)6(9)5-8;/h6-7,10H,3-5,9H2,1-2H3;1H/t6-,7-;/m1./s1 . The Inchi Key is PIWVZFGTSCLQLX-ZJLYAJKPSA-N .

Scientific Research Applications

  • Photochemical Dimerization in Hydrochloric Acid Solutions : Research by Taylor and Kan (1963) explored the photochemical dimerization of 2-aminopyridines and 2-pyridones in hydrochloric acid solutions, leading to the formation of 1,4-dimers. This study sheds light on the complex photochemical reactions and properties of similar compounds in acidic environments (Taylor & Kan, 1963).

  • Synthesis and Spectral Properties of Quaternary Ammonium Derivatives : Kowalczyk (2008) focused on the synthesis and analysis of molecular structures and spectral properties of quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine. The study provided detailed insights into the synthesis process and spectral analysis, relevant for understanding the chemical behavior of related compounds (Kowalczyk, 2008).

  • Synthesis and Crystal Structures of β-Oligopeptides : Abele, Seiler, and Seebach (1999) conducted a study on the synthesis, crystal structures, and modeling of β-oligopeptides, utilizing 1-(aminomethyl)cyclopropanecarboxylic acid. This research is crucial for understanding the synthesis and structural properties of oligopeptides, which are closely related to the compound (Abele, Seiler, & Seebach, 1999).

  • Synthesis of Enantiomerically Pure Amino Acid Esters : Shireman and Miller (2001) worked on deriving the complete carbon framework of enantiomerically and diastereomerically pure amino acid esters from cycloheptadiene. Their findings contribute to the broader understanding of synthesizing complex organic compounds with specific stereochemical configurations (Shireman & Miller, 2001).

  • Self-Assembly and Supramolecular Structures : Hanessian, Vinci, Fettis, Maris, and Viet (2008) investigated the self-assembly of noncyclic bis-D- and L-tripeptides into higher-order tubular constructs. This study is significant for understanding the self-assembly and supramolecular behavior of complex organic molecules (Hanessian et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)4-3-7(10)6(9)5-8;/h6-7,10H,3-5,9H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWVZFGTSCLQLX-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(C1)N)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@H]([C@@H](C1)N)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2307746-64-9
Record name rac-(1R,2R)-2-amino-4,4-dimethylcyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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